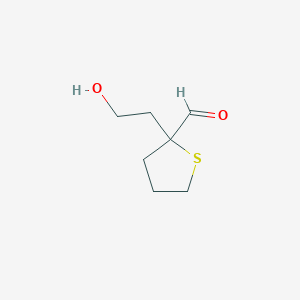

2-(2-Hydroxyethyl)thiolane-2-carbaldehyde

Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles are a cornerstone of modern organic chemistry, with their presence in a vast array of natural products, pharmaceuticals, and advanced materials underscoring their significance. The inclusion of a sulfur atom within a cyclic framework imparts unique electronic and steric properties to the molecule. These characteristics can influence reactivity, conformation, and biological activity. Thiolanes, five-membered saturated rings containing one sulfur atom, are a fundamental class of these heterocycles. Their derivatives are key intermediates in a variety of synthetic transformations and are found in the core structure of several biologically active compounds. The development of new methods for the synthesis and functionalization of sulfur-containing heterocycles remains an active area of research, driven by the continuous demand for novel molecules with specific properties. researchgate.netacs.orgnih.gov

Contextualization of Functionalized Aldehydes in Synthetic Endeavors

Aldehydes are one of the most versatile functional groups in organic synthesis. Their electrophilic carbonyl carbon readily undergoes nucleophilic attack, making them pivotal precursors for the construction of a wide range of other functional groups and for the formation of new carbon-carbon bonds. Functionalized aldehydes, which contain additional reactive sites within the same molecule, are particularly valuable as they allow for complex molecular architectures to be assembled in a more efficient and atom-economical manner. nih.govresearchgate.net The presence of a hydroxyl group, as in 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde, introduces the potential for intramolecular reactions and the formation of cyclic structures, further expanding its synthetic utility. oup.com

Structure

2D Structure

Properties

Molecular Formula |

C7H12O2S |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)thiolane-2-carbaldehyde |

InChI |

InChI=1S/C7H12O2S/c8-4-3-7(6-9)2-1-5-10-7/h6,8H,1-5H2 |

InChI Key |

CUDPWWOAGXSANU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)(CCO)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Hydroxyethyl Thiolane 2 Carbaldehyde

Strategies for Thiolane Ring Formation and Functionalization

The thiolane ring, a saturated five-membered sulfur-containing heterocycle, is the structural core of the target molecule. wikipedia.org Its synthesis and subsequent functionalization are critical first steps in many potential synthetic routes.

One of the most direct industrial methods for preparing the parent thiolane (tetrahydrothiophene) involves the vapor-phase reaction of tetrahydrofuran (B95107) with hydrogen sulfide (B99878), catalyzed by alumina (B75360) or other heterogeneous acid catalysts. wikipedia.org However, for laboratory-scale synthesis of substituted thiolanes, cyclization strategies are more common. These can include the reaction of a 1,4-dihalobutane with a sulfide source, such as sodium sulfide.

A powerful strategy for introducing substituents at the 2-position (α- to the sulfur atom) involves the deprotonation of the thiolane ring followed by trapping with an electrophile. researchgate.net The protons at the C2 position are weakly acidic and can be removed by a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to form a 2-lithio-thiolane intermediate. This nucleophilic intermediate can then react with a variety of electrophiles to install functional groups. researchgate.net

Table 1: Examples of α-Functionalization of Thiolane via Lithiation-Trapping. researchgate.net

Another approach involves ring-closing reactions where the thiolane ring is formed from a functionalized acyclic precursor. For instance, a double nucleophilic substitution reaction between a precursor containing two leaving groups at the 1 and 4 positions relative to a sulfur nucleophile can yield the thiolane ring. acs.org This method is particularly useful in stereoselective synthesis where the stereochemistry is set in the acyclic precursor prior to cyclization. acs.orgnih.gov

Introduction of the Carbaldehyde Moiety at the 2-Position

The carbaldehyde (formyl) group is a key functionality of the target molecule. Its introduction can be achieved through direct formylation or by oxidation of a precursor functional group, such as a primary alcohol.

Formylation reactions introduce a -CHO group directly onto a substrate. wikipedia.org One common method adaptable to a thiolane system is the reaction of a 2-lithio-thiolane intermediate with a formylating agent like N,N-dimethylformamide (DMF). researchgate.net This two-step, one-pot sequence involves the initial deprotonation at the C2 position, followed by nucleophilic attack of the resulting organolithium species on DMF and subsequent acidic workup to yield the aldehyde.

The Vilsmeier-Haack reaction is another powerful method for formylating electron-rich heterocyclic systems. mdpi.comnih.gov The reagent, typically generated from phosphorus oxychloride and DMF, is a potent electrophile. nih.gov While highly effective for aromatic heterocycles like thiophene (B33073), its application to saturated, non-aromatic systems like thiolane is less common and would depend on the activation of the C2 position. wikipedia.org

A widely used and reliable strategy for aldehyde synthesis is the controlled oxidation of a primary alcohol. In the context of the target molecule, this would involve the oxidation of a 2-(hydroxymethyl)thiolane derivative. This precursor could be synthesized by reacting 2-lithio-thiolane with formaldehyde.

A variety of selective oxidation reagents can be employed to convert the primary alcohol to an aldehyde while avoiding over-oxidation to a carboxylic acid.

Table 2: Common Reagents for the Selective Oxidation of Primary Alcohols to Aldehydes.

The choice of oxidant is crucial to ensure compatibility with other functional groups in the molecule, particularly the sulfur atom of the thiolane ring, which is susceptible to oxidation to sulfoxide (B87167) or sulfone. Mild conditions, such as those used in Swern or Dess-Martin oxidations, are often preferred.

Incorporation of the 2-Hydroxyethyl Substituent

The 2-hydroxyethyl group [-CH₂CH₂OH] must be installed at the C2 position. A plausible method involves the reaction of a 2-lithiated thiolane intermediate with ethylene (B1197577) oxide. wikipedia.orgugr.es Ethylene oxide is a highly reactive electrophile due to its strained three-membered ring. The nucleophilic attack by the thiolane anion opens the epoxide ring, and subsequent aqueous workup protonates the resulting alkoxide to yield the 2-(2-hydroxyethyl)thiolane. This reaction typically provides a direct and efficient route to the desired alcohol functionality. wikipedia.org

Alternatively, a protected form of the hydroxyethyl (B10761427) group can be introduced. For example, reacting 2-lithio-thiolane with an electrophile like 2-(2-bromoethoxy)tetrahydro-2H-pyran would install a protected hydroxyethyl group. The protecting group (THP in this case) can then be removed under acidic conditions to reveal the primary alcohol. This protection strategy can be useful if the free hydroxyl group interferes with subsequent reaction steps.

Stereoselective Synthesis Approaches for Chiral Centers

The C2 position of 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde is a stereocenter. Therefore, non-stereoselective syntheses will produce a racemic mixture of enantiomers. Achieving an enantiomerically pure or enriched product requires a stereoselective synthesis strategy. beilstein-journals.org

One powerful approach is to construct the chiral center in an acyclic precursor using well-established asymmetric reactions, followed by a cyclization step that does not affect the newly created stereocenter. A notable example of this strategy was used in the enantioselective synthesis of (thiolan-2-yl)diphenylmethanol. acs.orgnih.gov This synthesis utilized an asymmetric Shi epoxidation to create a chiral epoxide from an allylic alcohol. This epoxide was then converted into a 1,4-diol derivative, which, after conversion of the hydroxyl groups into leaving groups, was cyclized with a sulfur nucleophile to form the chiral substituted thiolane ring with high enantiomeric excess. acs.orgnih.gov

Another strategy involves the use of chiral catalysts in the functionalization step. For instance, asymmetric Michael additions have been successfully used to synthesize chiral thio-substituted cyclobutanes with high enantioselectivity using a chiral cinchona-based squaramide catalyst. nih.gov Similar principles of asymmetric catalysis could potentially be applied to the functionalization of a thiolane precursor to establish the C2 stereocenter. rsc.orgsemanticscholar.orgnih.gov

These approaches highlight the importance of controlling stereochemistry early in the synthetic sequence to access specific enantiomers of complex molecules like this compound. beilstein-journals.org

The search results yielded data for structurally related but distinct compounds, such as thiophene-2-carbaldehyde (B41791) and other derivatives. However, the significant structural differences—notably the saturated thiolane ring in the requested compound versus the aromatic thiophene ring in the available data—preclude the scientifically valid extrapolation of their spectral characteristics. The electronic environment and, consequently, the spectroscopic behavior of these compounds are fundamentally different.

Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article focusing solely on the advanced characterization techniques for this compound cannot be generated at this time.

Chemical Properties and Reactivity

Reactivity of the Aldehyde Group

The aldehyde functionality is expected to be the most reactive site for nucleophilic attack. It can undergo a variety of transformations, including:

Oxidation to the corresponding carboxylic acid using mild oxidizing agents.

Reduction to a primary alcohol, yielding a diol, with reducing agents like sodium borohydride (B1222165).

Nucleophilic addition reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

Wittig reaction to form alkenes.

Formation of imines and related derivatives by reaction with primary amines.

Reactivity of the Hydroxyl Group

The primary alcohol group can participate in several characteristic reactions:

Esterification with carboxylic acids or their derivatives.

Etherification , for example, through the Williamson ether synthesis.

Oxidation to an aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Conversion to a leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions. beilstein-journals.org

Reactivity of the Thiolane Ring

The thiolane ring is generally stable under many reaction conditions. However, it can undergo reactions such as:

Oxidation at the sulfur atom to form a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and reactivity of the molecule.

Ring-opening reactions under certain reductive or oxidative conditions.

The proximity of the aldehyde and hydroxyl groups may also allow for intramolecular reactions, such as the formation of a cyclic hemiacetal.

Chemical Reactivity and Mechanistic Investigations of 2 2 Hydroxyethyl Thiolane 2 Carbaldehyde

Reactions Involving the Carbaldehyde Group

The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its most common and important reactions.

Nucleophilic Addition Reactions

The most characteristic reaction of an aldehyde is nucleophilic addition. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. For 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde, this pathway converts the aldehyde into a secondary alcohol.

The general mechanism involves:

Attack of the nucleophile on the carbonyl carbon.

Cleavage of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide.

Protonation of the alkoxide intermediate to give the final alcohol product.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium) and cyanide ions, leading to a range of substituted secondary alcohols.

Table 1: Illustrative Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(2-(2-Hydroxyethyl)thiolan-2-yl)ethan-1-ol | Secondary Alcohol |

| Phenyl lithium (C₆H₅Li) | (2-(2-Hydroxyethyl)thiolan-2-yl)(phenyl)methanol | Secondary Alcohol |

Condensation Reactions with Nitrogen-Containing Compounds

Aldehydes readily undergo condensation reactions with primary amines and related nitrogen-containing compounds to form carbon-nitrogen double bonds. researchgate.net These reactions are typically catalyzed by acid and proceed via an initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

Key condensation reactions include:

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones.

These reactions are fundamental in synthetic chemistry for creating new C=N bonds and for the derivatization of carbonyl compounds. nih.gov

Table 2: Predicted Condensation Reactions with Nitrogen Compounds

| Reagent | Intermediate | Product | Product Class |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Aminoalcohol | N-Methyl-1-(2-(2-hydroxyethyl)thiolan-2-yl)methanimine | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | - | (2-(2-Hydroxyethyl)thiolan-2-yl)methanimine oxide | Oxime |

Oxidation and Reduction Pathways

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The carbaldehyde can be converted to the corresponding carboxylic acid, 2-(2-hydroxyethyl)thiolane-2-carboxylic acid, using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide. researchgate.net The oxidation of sulfide (B99878) groups can also occur under certain conditions, potentially leading to sulfoxides or sulfones. researchgate.net

Reduction: Selective reduction of the aldehyde group yields a primary alcohol, resulting in the formation of (2-(2-hydroxyethyl)thiolan-2-yl)methanol, a diol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. Catalytic hydrogenation can also be employed. NaBH₄ is a milder reagent and is generally preferred for its selectivity, as it will not reduce other functional groups like esters or carboxylic acids that might be present in the molecule's derivatives.

Table 3: Oxidation and Reduction of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(2-Hydroxyethyl)thiolane-2-carboxylic acid |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 2-(2-Hydroxyethyl)thiolane-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (2-(2-Hydroxyethyl)thiolan-2-yl)methanol |

Reactivity of the Hydroxyl Functionality

The terminal primary hydroxyl group (-CH₂OH) on the ethyl side chain exhibits the typical reactivity of an alcohol, serving as a nucleophile or undergoing conversion to a better leaving group.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is typically catalyzed by a strong acid. The synthesis of related thiophene (B33073) derivatives often involves esterification with 2-hydroxyethyl alcohol, demonstrating the reactivity of this functional group. ontosight.ai

Etherification: To form an ether, the hydroxyl group is typically first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to yield the corresponding ether.

Table 4: Illustrative Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Esterification | Acetic Anhydride / Pyridine | 2-(2-(Formyl)thiolan-2-yl)ethyl acetate |

Participation in Cyclization Reactions

The presence of both a hydroxyl group and an aldehyde within the same molecule allows for the possibility of intramolecular reactions. The most probable of these is the formation of a cyclic hemiacetal.

The nucleophilic hydroxyl group can attack the electrophilic carbonyl carbon of the aldehyde, leading to a reversible ring-closing reaction. This would result in the formation of a bicyclic structure containing a new heterocyclic ring. The equilibrium between the open-chain hydroxy-aldehyde form and the closed cyclic hemiacetal form is a key characteristic of such molecules. The stability of the resulting ring system (typically favoring 5- or 6-membered rings) determines the position of this equilibrium. In this case, the reaction would form a six-membered ring fused to the thiolane ring.

This intramolecular cyclization is a fundamental concept in carbohydrate chemistry and is expected to be a significant aspect of the chemical nature of this compound.

Reactivity of the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, generally exhibits notable stability. In the case of this compound, the reactivity of this ring system is influenced by the nature of the sulfur heteroatom and the presence of the hydroxyethyl (B10761427) and carbaldehyde substituents at the C2 position. The inherent stability of the five-membered ring means that reactions directly involving the cleavage of the carbon-sulfur bonds require specific and often forcing conditions.

Ring-Opening and Ring-Expansion Reactions

Detailed research findings on the ring-opening and ring-expansion reactions specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of the thiolane ring can be inferred from studies on related sulfur-containing heterocycles.

Ring-Opening Reactions:

The thiolane ring is generally resistant to spontaneous ring-opening due to its low ring strain compared to smaller sulfur heterocycles like thiiranes (three-membered rings). Cleavage of the C-S bond in a thiolane ring typically requires activation, for instance, through metal-mediated processes. Transition metals are known to mediate the cleavage of C-S bonds in organosulfur compounds, a process relevant to industrial hydrodesulfurization. wikipedia.orgrsc.orgnih.gov For a substituted thiolane, such reactions would likely lead to the formation of linear sulfur-containing compounds. The reaction conditions for such transformations are generally harsh, often involving high temperatures and pressures in the presence of a catalyst.

Theoretical studies and experiments on analogous compounds suggest that the reaction pathway for desulfurization often involves the adsorption of the sulfur atom onto a metal surface, followed by the sequential cleavage of the C-S bonds. researchgate.netresearchgate.net

Ring-Expansion Reactions:

The expansion of a five-membered thiolane ring to a larger six- or seven-membered ring is not a commonly observed transformation. Such reactions typically require specific synthetic strategies that involve the introduction of reactive intermediates. While there are methods for the synthesis of larger sulfur-containing macrocycles, these often involve the cyclization of linear precursors rather than the expansion of a pre-existing thiolane ring. semanticscholar.orgrsc.orgresearchgate.net

The following table summarizes the general conditions under which ring-opening reactions of sulfur heterocycles have been observed, which could potentially be applied to this compound.

| Reaction Type | General Conditions | Potential Products from this compound | Reference |

|---|---|---|---|

| Metal-Mediated Desulfurization | High temperature and pressure, transition metal catalysts (e.g., Ni, Mo) | Linear alkanes or functionalized hydrocarbons resulting from C-S bond cleavage and sulfur removal. | wikipedia.orgrsc.org |

| Reductive Cleavage | Strong reducing agents (e.g., Raney Nickel) | Desulfurized linear alcohol or aldehyde. | researchgate.net |

Potential for Ligand Formation

The molecular structure of this compound, featuring a thioether sulfur atom, a hydroxyl group, and an aldehyde group, suggests its potential to act as a multidentate ligand in coordination chemistry. The sulfur atom possesses lone pairs of electrons that can coordinate to metal centers, and the oxygen atoms of the hydroxyl and aldehyde groups can also participate in chelation.

Thioethers are well-established ligands for a variety of transition metals. nih.govnih.govresearchgate.net The sulfur atom in the thiolane ring can act as a soft donor, showing a preference for soft metal ions. The presence of the additional oxygen donor atoms from the hydroxyethyl and carbaldehyde groups could allow this molecule to function as a bidentate or even a tridentate ligand, forming stable chelate rings with a metal ion. The formation of such chelate complexes is entropically favored over the coordination of monodentate ligands.

The coordination could occur in several ways:

S,O-Chelation: The sulfur atom of the thiolane ring and the oxygen of the hydroxyl group could coordinate to a metal center to form a stable six-membered chelate ring.

O,O-Chelation: The oxygen atoms of the hydroxyl and aldehyde groups could form a five-membered chelate ring.

S,O,O-Chelation: In a tridentate coordination mode, the sulfur atom, the hydroxyl oxygen, and the aldehyde oxygen could all bind to a single metal center, potentially forming a more rigid and stable complex.

The specific coordination mode would depend on various factors, including the nature of the metal ion, the reaction conditions, and the steric constraints of the ligand. While no specific coordination complexes of this compound have been structurally characterized in the reviewed literature, the principles of coordination chemistry strongly support its potential as a versatile chelating agent.

The table below outlines the potential donor atoms and the types of chelate rings that could be formed upon coordination with a metal ion (M).

| Potential Donor Atoms | Chelate Ring Size | Coordination Mode |

|---|---|---|

| Sulfur (thiolane), Oxygen (hydroxyl) | 6-membered | Bidentate (S,O) |

| Oxygen (hydroxyl), Oxygen (aldehyde) | 5-membered | Bidentate (O,O) |

| Sulfur (thiolane), Oxygen (hydroxyl), Oxygen (aldehyde) | Formation of two fused chelate rings | Tridentate (S,O,O) |

The formation of stable complexes with various metal ions could impart novel chemical and physical properties to the resulting coordination compounds, opening avenues for their application in catalysis, materials science, and bioinorganic chemistry. nih.govpku.edu.cnresearchgate.net

Recent Research and Future Prospects

While there is no specific research focused on 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde, the broader fields of sulfur-containing heterocycles and bifunctional molecules are areas of intense investigation. Future research could focus on the development of efficient and stereoselective synthetic routes to this and related compounds. Exploration of its reactivity profile could uncover novel transformations and synthetic applications. Furthermore, investigating the biological activity of derivatives of this compound could be a promising avenue, given the prevalence of sulfur-containing heterocycles in medicinal chemistry. The unique combination of functional groups in this molecule makes it a compelling target for future studies in both fundamental and applied chemistry. forumias.com

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The thiolane-2-carbaldehyde framework is a valuable scaffold in synthetic chemistry. The aldehyde group is a versatile functional handle that can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. The presence of the sulfur atom within the five-membered ring also imparts distinct chemical properties and can direct reactions or participate in redox processes. The combination of the aldehyde and the hydroxyethyl (B10761427) group in 2-(2-hydroxyethyl)thiolane-2-carbaldehyde offers multiple reaction pathways from a single starting material, making it an efficient and versatile intermediate.

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are foundational to medicinal chemistry and materials science. ossila.com Molecules like this compound are ideal building blocks for constructing more elaborate heterocyclic systems. The aldehyde can be used as an electrophilic site for condensation reactions with various nucleophiles (amines, hydrazines, etc.) to form larger ring systems. For instance, thiophene-based precursors are extensively used in cyclization reactions with bisnucleophiles to create fused heterocyclic systems like thiazoles and selenazoles. mdpi.com

The hydroxyethyl side chain provides an additional point for cyclization, potentially leading to the formation of bicyclic or spirocyclic ethers and lactones through intramolecular reactions. This dual functionality allows for sequential or one-pot reactions to build molecular complexity rapidly, a key strategy in modern drug discovery and organic synthesis. mdpi.com

Table 1: Representative Reactions of the Thiolane-2-Carbaldehyde Scaffold

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | smolecule.com |

| Aldol Condensation | Ketones/Aldehydes (basic) | α,β-Unsaturated Carbonyl | smolecule.com |

| Schiff Base Formation | Primary Amines | Imine | smolecule.com |

Precursor for Advanced Organic Materials

Thiophene (B33073) derivatives are cornerstone monomers for the synthesis of conductive polymers and other advanced organic materials. journalskuwait.org Polythiophenes are valued for their thermal and environmental stability, as well as their semiconducting and optical properties. journalskuwait.org Thiophene-2-carbaldehyde (B41791), a close structural analog, can be polymerized through its aldehyde group to create novel functional polymers. journalskuwait.org

Similarly, this compound could serve as a monomer for creating functional polymers. The hydroxyl group offers a site for post-polymerization modification or can be used to influence the polymer's solubility and processing characteristics. The incorporation of such functionalized monomers can lead to materials with tailored properties for applications in sensors, solar cells, and light-emitting diodes. journalskuwait.org

Development of Novel Ligands and Coordination Complexes

The presence of multiple heteroatoms (two oxygen atoms and one sulfur atom) makes this compound an excellent candidate for the design of novel ligands for coordination chemistry. The arrangement of these donor atoms allows the molecule to bind to metal ions, forming stable chelate rings.

Chelation Behavior with Transition Metal Ions

To facilitate chelation, the aldehyde group of this compound is typically converted into an imine via condensation with a primary amine. This creates a Schiff base ligand capable of coordinating with metal ions. Extensive research on analogous ligands, such as 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde, has shown that they act as bidentate or tridentate chelating agents with transition metals like copper(II) and zinc(II). nih.govacs.org

In these complexes, the ligand typically coordinates to the metal center through the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the imine. nih.govacs.orgacs.org The sulfur atom of the thiolane ring in this compound could also participate in coordination, potentially making the ligand tridentate (O, N, S). This chelation enhances the stability of the resulting metal complexes. smolecule.com The formation of such stable complexes is crucial for their application in catalysis, sensing, and medicinal chemistry. nih.gov

Table 2: Spectroscopic Data for Analogous Cu(II) and Zn(II) Complexes with a Hydroxyethyl-containing Ligand

| Complex | Key FT-IR Bands (cm⁻¹) | Coordination Atoms | Reference |

|---|---|---|---|

| Cu(II) Complex | 1646 ν(C=O), 607 ν(Cu–O), 544 ν(Cu–N) | Deprotonated Hydroxyl Oxygen, Amine Nitrogen | nih.govacs.org |

| Zn(II) Complex | 1648 ν(C=O), 621 ν(Zn–O), 558 ν(Zn–N) | Deprotonated Hydroxyl Oxygen, Amine Nitrogen | nih.govacs.org |

Stereochemical Influence on Coordination Properties

A significant feature of this compound is the presence of a chiral center at the C2 position of the thiolane ring, where both the aldehyde and hydroxyethyl groups are attached. When this chiral ligand coordinates to a metal center, its stereochemistry can exert a profound influence on the geometry and properties of the resulting coordination complex.

The use of a single enantiomer of the ligand can lead to the formation of diastereomeric complexes, which may have different catalytic activities or biological functions. This stereochemical control is a cornerstone of asymmetric catalysis, where chiral metal complexes are used to synthesize enantiomerically pure products. The fixed spatial arrangement of the substituents on the chiral thiolane ring can create a specific chiral pocket around the metal center, influencing the binding of substrates and directing the stereochemical outcome of a reaction. Therefore, ligands derived from this compound hold potential for the development of novel asymmetric catalysts.

Stereochemical Investigations of 2 2 Hydroxyethyl Thiolane 2 Carbaldehyde

Enantioselective Synthesis and Resolution

Currently, there are no specific, documented methods for the enantioselective synthesis or the resolution of enantiomers of 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde in the scientific literature. General approaches for achieving enantioselectivity in similar heterocyclic aldehydes often involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions. However, the application of these methods to this compound has not been reported.

Diastereoselective Reactions and Control

Information regarding the diastereoselective reactions and the methods to control the diastereomeric outcomes for this compound is not present in the available scientific literature. For structurally related compounds, diastereoselectivity is often influenced by steric hindrance, the nature of the reactants, and the reaction conditions, but specific studies on this compound are absent.

Chiral Recognition and Applications

There is no published research on the use of this compound in chiral recognition or its applications as a chiral selector or building block. The potential for this molecule to engage in chiral interactions has not been explored or documented.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Hydroxyethyl)thiolane-2-carbaldehyde, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves functionalization of thiolane (tetrahydrothiophene) derivatives. A common approach includes:

- Aldehyde Introduction : Oxidative methods (e.g., using MnO₂ or PCC) to convert alcohol intermediates to aldehydes .

- Hydroxyethyl Group Addition : Nucleophilic substitution or ring-opening reactions with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield Optimization : Temperature control (40–60°C) and inert atmosphere (N₂/Ar) minimize side reactions like polymerization. Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and purity .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Answer:

Discrepancies in NMR data often arise from:

- Tautomerism : The aldehyde and adjacent hydroxyethyl group may exhibit keto-enol tautomerism, altering peak positions. Variable-temperature NMR (VT-NMR) can identify equilibrium states .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO suppresses enol formation, simplifying interpretation .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- MS (ESI/Q-TOF) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CO) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) verify functional groups .

- ¹H/¹³C NMR : Key signals include δ 9.8–10.2 ppm (aldehyde proton) and δ 60–70 ppm (C-OH) .

Advanced: How does the hydroxyethyl group influence the reactivity of this compound in cyclization reactions?

Answer:

The hydroxyethyl moiety acts as a directing group and intramolecular nucleophile:

- Steric Effects : The ethyl chain increases steric hindrance, favoring 5-membered ring formation over 6-membered .

- Acid-Catalyzed Cyclization : In H₂SO₄/EtOH, the hydroxyethyl group participates in hemiacetal formation, altering product distribution vs. non-hydroxylated analogs .

- Kinetic Studies : Monitoring via HPLC shows faster cyclization rates (t₁/₂ = 15–30 min) compared to methyl-substituted derivatives .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile aldehyde emissions .

- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite; avoid water to prevent dispersion .

Advanced: How can computational modeling predict the biological activity of derivatives synthesized from this compound?

Answer:

- Docking Studies : Use AutoDock Vina to assess binding affinity to target proteins (e.g., antimicrobial enzymes) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values against S. aureus .

- ADMET Prediction : SwissADME predicts bioavailability and toxicity, prioritizing derivatives with low hepatotoxicity .

Basic: What are the key applications of this compound in pharmaceutical research?

Answer:

- Intermediate for Bioactive Molecules : Used in synthesizing thiohydantoins (antimicrobial agents) and pyrimidine derivatives .

- Crosslinking Agent : Forms Schiff bases with amines, enabling polymer-drug conjugates for controlled release .

Advanced: How do solvent and catalyst choices affect enantioselective transformations of this compound?

Answer:

- Chiral Catalysts : Jacobsen’s Co-salen complexes induce asymmetry in Strecker reactions (ee > 90% in toluene) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess .

- Kinetic Resolution : Lipase-catalyzed acylations (e.g., CAL-B) separate enantiomers with selectivity factors >20 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.